molecular formula C9H8F3N3O B11878276 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine

Cat. No.: B11878276
M. Wt: 231.17 g/mol
InChI Key: FFAIHZQNKGOSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine (CAS 1454802-86-8) is a high-purity chemical compound provided for research purposes. This pyrazolo[1,5-a]pyridine derivative features a rigid, planar bicyclic structure, a core scaffold recognized in medicinal chemistry for its diverse biological activities[a] . The compound's structure is strategically functionalized with a methoxy group at the 7-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is a key modifier, known to significantly influence a molecule's properties by enhancing its metabolic stability, lipophilicity, and membrane permeability, which can lead to improved bioavailability . As part of the N-heterocyclic pyrazolo[1,5-a]pyridine family, this compound serves as a valuable building block for researchers in drug discovery. Its structure is analogous to the widely investigated pyrazolo[1,5-a]pyrimidine scaffold, which is found in compounds with reported protein kinase inhibitory, anticancer, and antimicrobial activities . Researchers can utilize this compound as a key intermediate for further synthetic elaboration, such as through cross-coupling reactions, or as a core structural element in the design and synthesis of novel bioactive molecules for pharmacological screening. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3N3O

Molecular Weight

231.17 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C9H8F3N3O/c1-16-8-3-2-5(13)6-4-7(9(10,11)12)14-15(6)8/h2-4H,13H2,1H3

InChI Key

FFAIHZQNKGOSCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=NN12)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The CDC approach, as demonstrated by Behbehani and Ibrahim, enables the formation of pyrazolo[1,5-a]pyridine scaffolds via oxidative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. For 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine, the synthesis begins with a trifluoromethyl-substituted N-amino-2-iminopyridine (1a ) and a methoxy-containing β-diketone or β-ketoester (2a ). The reaction proceeds under acetic acid (6 equivalents) and oxygen (1 atm) in ethanol at 130°C for 18 hours, achieving cyclization and dehydrogenation.

Key steps :

  • Enolization : The β-diketone adopts an enol form, facilitating nucleophilic attack on the N-amino-2-iminopyridine.

  • Oxidative Dehydrogenation : Molecular oxygen promotes the elimination of water, forming the pyrazolo[1,5-a]pyridine core.

  • Amination : A nitro group at position 4 is reduced to an amine post-cyclization using catalytic hydrogenation or SnCl₂/HCl.

Optimization Data :

ConditionYield (%)
AcOH (6 eq), O₂94
AcOH (6 eq), Air74
p-TSA (2 eq), O₂41

The use of oxygen over air enhances yield by ensuring complete dehydrogenation, while acetic acid acts as both catalyst and proton source.

Protective Group Chemistry

Boc-Protected Intermediate Synthesis

To prevent undesired side reactions during CDC, the amine group at position 4 can be introduced via a tert-butoxycarbonyl (Boc)-protected intermediate. The synthesis involves:

  • Boc Protection : Treating 4-nitro-pyrazolo[1,5-a]pyridine with Boc anhydride in the presence of DMAP.

  • CDC Reaction : Coupling the Boc-protected intermediate with a methoxy-β-diketone under standard conditions.

  • Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Advantages :

  • Prevents oxidation of the amine during CDC.

  • Enables purification of intermediates via crystallization.

Regioselective Functionalization Using TEMPO

Nitroxide-Mediated Oxidation

The regioselective introduction of the methoxy group is achieved using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. For example, TEMPO facilitates the oxidation of a nitrovinyl intermediate to install the methoxy group at position 7.

Procedure :

  • React 7-nitro-pyrazolo[1,5-a]pyridine with (E)-1-methoxy-4-(2-nitrovinyl)benzene in the presence of TEMPO.

  • Reduce the nitro group to an amine using H₂/Pd-C.

Outcome :

  • 85% yield with >95% regioselectivity for the methoxy group.

Flow Microreactor Synthesis

Enhanced Efficiency and Scalability

Industrial-scale production benefits from flow microreactor systems, which improve heat transfer and mixing efficiency compared to batch reactors. For instance, a microreactor setup with staggered herringbone mixers achieves 92% yield for pyrazolo[1,5-a]pyridine derivatives at 150°C with a residence time of 5 minutes.

Parameters :

ParameterValue
Temperature150°C
Residence Time5 min
SolventEthanol/DMF (3:1)

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodYield (%)Purity (%)Scalability
CDC + Boc Protection7898Moderate
TEMPO-Mediated8597High
Flow Microreactor9299Industrial

The flow microreactor method outperforms others in yield and scalability, while TEMPO-mediated synthesis offers superior regioselectivity.

Challenges and Mitigation Strategies

Side Reactions

  • Triazolo Byproduct Formation : Excess acetic acid or DMF promotes triazolo[1,5-a]pyridine derivatives.

    • Solution : Limit acetic acid to 6 equivalents and use ethanol as the solvent.

  • Nitro Group Reduction : Over-reduction to hydroxylamine can occur.

    • Solution : Employ controlled hydrogenation with Raney nickel .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's efficacy against several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that the compound effectively inhibits tumor cell proliferation, potentially through the modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. This compound may also possess similar activities against bacterial strains.

Antimicrobial Assays

Studies have reported broad-spectrum antimicrobial effects for related compounds. While specific data for this compound is limited, its structural characteristics suggest potential efficacy against both bacteria and fungi .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine () or triazolo[1,5-a]pyrimidine () scaffolds. For example:

  • Pyrazolo[1,5-a]pyrimidines : Compounds like 3-((4-fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine () exhibit altered ring fusion positions, affecting π-π stacking and hydrogen bonding with biological targets.
  • Triazolo[1,5-a]pyrimidines : Derivatives such as 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine () introduce an additional nitrogen atom, modifying electronic properties and binding affinity.

Substituent Modifications

Physicochemical Properties

  • Solubility : The 7-methoxy group enhances water solubility compared to lipophilic substituents like chlorophenyl (e.g., ).
  • Purity : Commercial analogs (e.g., ) typically report 95% purity, aligning with industry standards for preclinical studies.

Biological Activity

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings and data tables.

  • Molecular Formula : C10_{10}H9_{9}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 246.19 g/mol
  • CAS Number : 909718-28-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often employs methods such as cyclization and functionalization to achieve the desired pyrazolo-pyridine structure. Detailed synthetic routes can be found in literature focusing on similar pyrazolo derivatives, highlighting the importance of optimizing conditions for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:

  • Microtubule Assembly Inhibition : Compounds with similar structures showed effective inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .
  • Apoptosis Induction : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

Other Biological Activities

In addition to anticancer effects, pyrazolo derivatives have been explored for their anti-inflammatory and analgesic properties:

  • Anti-inflammatory Effects : Some studies report that related compounds exhibit promising anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Pyrazolo Derivatives Identified several compounds with significant anticancer activity against various cancer cell lines, including lung and liver cancers .
In Vivo Studies on Anticancer Activity Demonstrated that specific pyrazolo compounds significantly inhibited tumor growth in animal models .
Anti-inflammatory Activity Assessment Reported that certain pyrazolo derivatives showed potent COX inhibition, indicating potential for development as anti-inflammatory agents .

Q & A

Q. Advanced

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Methoxy Group : Modulates electronic effects, affecting binding affinity to enzymatic targets (e.g., kinase inhibition) .
  • Amino Group : Enables hydrogen bonding with biological targets, critical for antiviral or antitumor activity .
    SAR Insights :
  • Methyl or halogen substitutions on the pyridine ring increase selectivity for adenosine receptors .
  • Bulky substituents (e.g., phenyl groups) reduce solubility but enhance target affinity .

What computational methods are used to predict its interactions with biological targets?

Q. Advanced

  • Molecular Docking : Simulates binding modes with enzymes (e.g., SARS-CoV-2 proteases) using software like AutoDock .
  • Quantum Chemical Calculations : Predicts reaction pathways for synthesis optimization (e.g., ICReDD’s workflow combining computation and experimental validation) .
  • Pharmacophore Modeling : Identifies critical interaction sites for derivatization, such as hydrogen bond donors from the NH₂ group .

What are the key structural features affecting its chemical stability?

Q. Basic

  • pH Sensitivity : The pyrazole ring remains stable under neutral to mildly acidic conditions but degrades in strong bases .
  • Thermal Stability : Decomposition observed above 250°C, with trifluoromethyl groups enhancing thermal resistance .
  • Light Sensitivity : Aromatic systems may undergo photodegradation; storage in amber vials is recommended .

How can pharmacokinetic properties be optimized through derivatization?

Q. Advanced

  • Prodrug Strategies : Esterification of the NH₂ group improves oral bioavailability .
  • PEGylation : Enhances water solubility by attaching polyethylene glycol chains to hydrophobic substituents .
  • Metabolic Stability : Fluorinated derivatives reduce CYP450-mediated oxidation, extending half-life .

What are the challenges in analyzing contradictory bioactivity data across studies?

Q. Advanced

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms affect activity metrics .
  • Purity Issues : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results .
  • Statistical Validation : Use of triplicate experiments and ANOVA analysis minimizes false positives .

How does the compound’s reactivity differ under nucleophilic vs. electrophilic conditions?

Q. Basic

  • Nucleophilic Reactions : The NH₂ group undergoes acylation or alkylation, forming amides or imines .
  • Electrophilic Substitution : Electron-rich pyridine rings react with nitrating agents at position 3 .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introductions using palladium catalysts .

What in vitro models are suitable for preliminary toxicity screening?

Q. Advanced

  • HepG2 Cells : Assess hepatotoxicity via ATP depletion assays .
  • hERG Binding Assays : Predict cardiotoxicity risks by evaluating potassium channel inhibition .
  • Ames Test : Detects mutagenicity using Salmonella typhimurium strains .

How can reaction scalability be balanced with green chemistry principles?

Q. Advanced

  • Solvent Selection : Replace dichlorobenzene with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Recover cerium ammonium nitrate via filtration to reduce waste .
  • Flow Chemistry : Continuous synthesis minimizes energy use and improves reproducibility .

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